

Solubility Profile of 4-(Cyclopropylmethoxy)-1-naphthaldehyde: Technical Guide

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Compound of Interest

Compound Name:	4-(Cyclopropylmethoxy)-1-naphthaldehyde
CAS No.:	883528-10-7
Cat. No.:	B1324578

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Executive Summary

4-(Cyclopropylmethoxy)-1-naphthaldehyde is a lipophilic intermediate characterized by a naphthalene core functionalized with a formyl group at the C1 position and a cyclopropylmethyl ether at the C4 position. Its solubility profile is dominated by the aromatic naphthalene system and the lipophilic ether chain, rendering it highly soluble in non-polar and polar aprotic organic solvents while remaining virtually insoluble in water.

This guide provides a comprehensive analysis of its solubility landscape, predictive modeling based on structural analogs (e.g., 4-methoxy-1-naphthaldehyde), and validated protocols for experimental determination.

Physicochemical Identity & Structural Analysis

Understanding the molecule's structure is the prerequisite for predicting solvent interactions.

- Chemical Structure: Naphthalene ring (rigid, planar, lipophilic) + Aldehyde (moderately polar, H-bond acceptor) + Cyclopropylmethyl ether (flexible, highly lipophilic).

- Physical State: Based on the analog 4-methoxy-1-naphthaldehyde (MP: 35–36 °C) [1], the cyclopropylmethoxy derivative is predicted to be a low-melting solid or viscous oil at room temperature.[1] The bulky cyclopropyl group may disrupt crystal packing, potentially lowering the melting point compared to the methyl ether.
- Lipophilicity: Estimated LogP > 3.5. The addition of the cyclopropyl group increases hydrophobicity compared to the methoxy analog (LogP ~2.6) [2].

Table 1: Physicochemical Properties (Predicted vs. Analog)

Property	4-(Cyclopropylmethoxy)-1-naphthaldehyde (Target)	4-Methoxy-1-naphthaldehyde (Analog) [1]
CAS Number	Not widely listed (Custom Intermediate)	15971-29-6
Molecular Weight	~226.27 g/mol	186.21 g/mol
Physical State	Low-melting solid / Oil	Solid (MP 35-36 °C)
Polarity	Low-Moderate	Moderate
H-Bond Donors	0	0
H-Bond Acceptors	2 (Aldehyde, Ether)	2

Solubility Landscape

The solubility of **4-(Cyclopropylmethoxy)-1-naphthaldehyde** follows the "like dissolves like" principle, heavily skewed towards organic lipophilicity.

Solvent Compatibility Matrix

Solvent Class	Specific Solvents	Solubility Rating	Mechanistic Insight
Chlorinated	Dichloromethane (DCM), Chloroform	Excellent (>100 mg/mL)	Strong dispersion forces and dipole interactions dissolve the aromatic core efficiently.
Polar Aprotic	DMF, DMSO, Acetone, THF	Excellent	Dipole-dipole interactions with the aldehyde carbonyl; excellent for nucleophilic substitution reactions.
Esters	Ethyl Acetate	High	Standard solvent for extraction/workup; compatible with the ether/aldehyde functionalities.
Aromatics	Toluene, Benzene	High	stacking interactions with the naphthalene core ensure high solubility.
Alcohols	Methanol, Ethanol, IPA	Moderate to High	Soluble, but temperature-dependent. Often used for recrystallization (solubility drops significantly on cooling).
Alkanes	Hexanes, Heptane	Low to Moderate	Soluble at high temps; likely to oil out or precipitate at low

temps. Ideal
antisolvent.

Aqueous

Water, Brine

Insoluble

Hydrophobic effect
dominates; no H-bond
donors to stabilize
aqueous solvation.

Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically select a solvent, we evaluate the interaction radius () between the solute and solvent.

- (Dispersion): High (Naphthalene core).
- (Polarity): Moderate (Aldehyde).
- (H-bonding): Low (Ether/Aldehyde).

Conclusion: Solvents with high

and moderate

(e.g., DCM, Toluene) yield the smallest

(highest solubility).

Experimental Determination Protocols

As a Senior Scientist, relying on literature is insufficient; verification is required. Below are self-validating protocols for determining solubility.

Gravimetric Saturation Method (Standard)

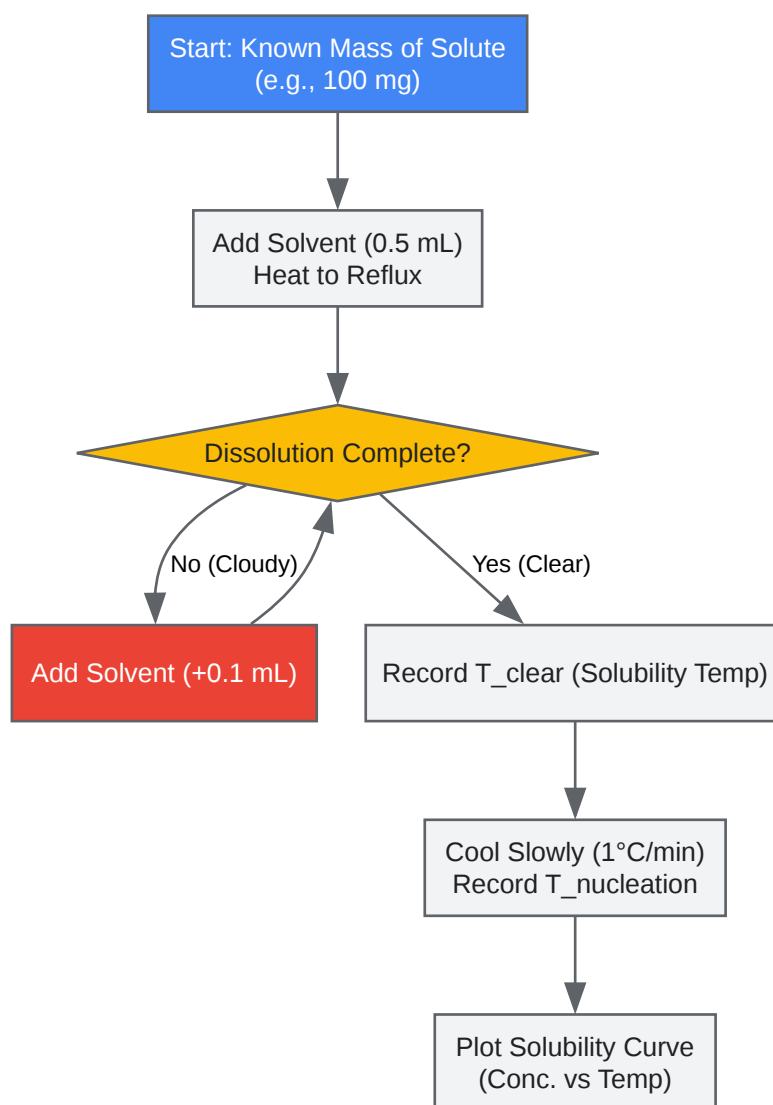
Objective: Determine exact saturation concentration (

) at a specific temperature.

- Preparation: Weigh 500 mg of **4-(Cyclopropylmethoxy)-1-naphthaldehyde** into a scintillation vial.
- Solvation: Add the target solvent (e.g., Ethanol) in 100 L increments while stirring at 25 °C.
- Saturation: If the solid dissolves completely, add more solid until a persistent suspension forms. Stir for 24 hours to ensure equilibrium.
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temps).
- Quantification:
 - Transfer 1.0 mL of filtrate to a pre-weighed vial.
 - Evaporate solvent under nitrogen gas stream or vacuum.
 - Weigh the residue.

Visual Polythermal Method (For Crystallization Design)

Objective: Determine the Metastable Zone Width (MSZW) for purification.



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Figure 1: Visual polythermal workflow for determining solubility curves and metastable zones.

Process Applications

Synthesis Solvent Selection

The synthesis of this compound typically involves the alkylation of 4-hydroxy-1-naphthaldehyde with cyclopropylmethyl bromide.

- Recommended Solvent: DMF or Acetonitrile.

- Reasoning: These polar aprotic solvents dissolve the phenoxide anion intermediate effectively, accelerating the

reaction.

- Workup: Dilute with Water (antisolvent)

Product precipitates or oils out

Extract with Ethyl Acetate.

Purification (Recrystallization) strategy

Given the low melting point, recrystallization can be challenging.

- Solvent System: Ethanol/Water (9:1) or Hexane/Ethyl Acetate (10:1).
- Protocol: Dissolve in minimum hot Ethanol. Add Water dropwise until turbidity persists. Cool to 0 °C or -20 °C.
- Alternative: If the compound is an oil, use Column Chromatography (Silica gel; Eluent: Hexane/EtOAc 95:5 to 80:20).

References

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Sources

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- [2. Lesinurad = 98 HPLC 878672-00-5 \[sigmaaldrich.com\]](#)
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